Comparative Kinase Inhibition: Loss of Potency with 8-Bromo Substitution
This evidence is a class-level inference comparing the unsubstituted parent scaffold with the 8-bromo derivative. The unsubstituted 1,2-dihydroisoquinolin-3(4H)-one scaffold exhibits negligible inhibitory activity against the NIK kinase (IC50 > 100,000 nM) [1]. The 8-bromo derivative, having a larger and more lipophilic substituent, would be predicted to have a different activity profile. The lack of published activity for the 8-bromo compound underscores its primary role as a building block rather than a direct pharmacological agent. For a procurement scientist, this data confirms that selecting the 8-bromo compound is a choice of a *synthetic precursor*, not a bioactive molecule.
| Evidence Dimension | NIK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (N/A) |
| Comparator Or Baseline | 1,2-dihydroisoquinolin-3(4H)-one (Parent Scaffold): IC50 > 100,000 nM |
| Quantified Difference | N/A |
| Conditions | Inhibition of human recombinant GST-fused NIK expressed in Sf9 cells after 60 mins by radiometric protein kinase assay |
Why This Matters
This confirms the target compound is not a direct NIK inhibitor, refocusing its value proposition on its role as a versatile synthetic intermediate rather than a biological probe.
- [1] BindingDB. (n.d.). BDBM50322997: 1,2-dihydroisoquinolin-3(4H)-one. Retrieved from BindingDB. View Source
